N-(1-Adamantylcarbonyl)-N'-(3-chloro-2-methylphenyl)thiourea
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Overview
Description
N-(1-Adamantylcarbonyl)-N’-(3-chloro-2-methylphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of an adamantyl group, a chlorinated aromatic ring, and a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantylcarbonyl)-N’-(3-chloro-2-methylphenyl)thiourea typically involves the reaction of 1-adamantyl isocyanate with 3-chloro-2-methylphenylamine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and may require a catalyst to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantylcarbonyl)-N’-(3-chloro-2-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Adamantylcarbonyl)-N’-(3-chloro-2-methylphenyl)thiourea involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the thiourea moiety can form hydrogen bonds with target proteins. The chlorinated aromatic ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantylcarbonyl)-N’-(4-chlorophenyl)thiourea
- N-(1-Adamantylcarbonyl)-N’-(2-methylphenyl)thiourea
- N-(1-Adamantylcarbonyl)-N’-(3-bromophenyl)thiourea
Uniqueness
N-(1-Adamantylcarbonyl)-N’-(3-chloro-2-methylphenyl)thiourea is unique due to the specific combination of the adamantyl group, chlorinated aromatic ring, and thiourea moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H23ClN2OS |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C19H23ClN2OS/c1-11-15(20)3-2-4-16(11)21-18(24)22-17(23)19-8-12-5-13(9-19)7-14(6-12)10-19/h2-4,12-14H,5-10H2,1H3,(H2,21,22,23,24) |
InChI Key |
QSZKZURUCNVOJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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